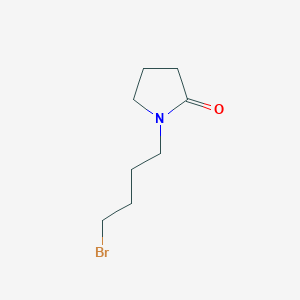

1-(4-Bromobutyl)pyrrolidin-2-one

Descripción general

Descripción

1-(4-Bromobutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H14BrNO . It has a molecular weight of 220.11 . It is also known as bropirrolidinone, 4-bromobutylpyrrolidinone, or 4-bromobutyl-2-pyrrolidinone.

Synthesis Analysis

The synthesis of 1-(4-Bromobutyl)pyrrolidin-2-one involves the use of raw materials like 2-Pyrrolidinone and 1,4-Dibromobutane . There are several synthetic strategies used for the creation of pyrrolidine compounds, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-(4-Bromobutyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring attached to a 4-bromobutyl group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists .Physical And Chemical Properties Analysis

1-(4-Bromobutyl)pyrrolidin-2-one has a predicted boiling point of 326.0±25.0 °C and a predicted density of 1.375±0.06 g/cm3 . Its pKa is predicted to be -0.47±0.20 .Aplicaciones Científicas De Investigación

- Pyrrolidin-2-one is a five-membered lactam found in both natural and synthetic compounds. Its presence has been crucial in the development of novel methods for drug synthesis .

- Biological Activities : 1,3-dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, and antitumor effects .

- Aqueous Lutrol® F127 system , containing N-methylpyrrolidin-2-one (NMP) , has demonstrated antimicrobial effects against S. aureus , E. coli , and C. albicans in a dose-dependent manner .

- Companies like Smolecule and ChemScene offer this compound for custom synthesis and bulk procurement .

Medicinal Chemistry and Drug Design

Antimicrobial Properties

Custom Synthesis and Bulk Manufacturing

Intermediates in Organic Synthesis

Direcciones Futuras

Pyrrolidine derivatives, including 1-(4-Bromobutyl)pyrrolidin-2-one, have been highlighted for their potential in drug discovery due to their versatile scaffold for novel biologically active compounds . They are expected to continue playing a significant role in the design of new compounds with different biological profiles .

Mecanismo De Acción

Target of Action

It is known that pyrrolidin-2-one derivatives, which include 1-(4-bromobutyl)pyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Mode of Action

The pyrrolidin-2-one ring is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Biochemical Pathways

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Pharmacokinetics

The compound’s molecular weight is 22011 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

It is known that the compound should be stored in a controlled environment .

Propiedades

IUPAC Name |

1-(4-bromobutyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTHCOQLDAEMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

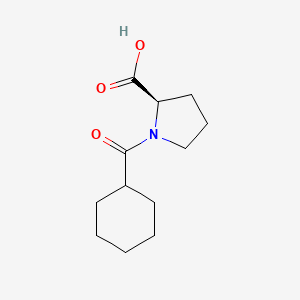

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)

![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)

![1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-](/img/structure/B3232732.png)

![5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3232735.png)

![Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate](/img/structure/B3232748.png)